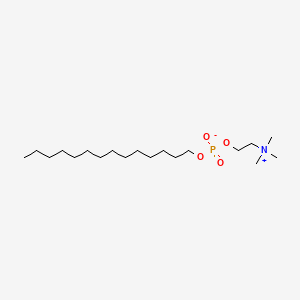

Tetradecylphosphocholine

Description

Properties

IUPAC Name |

tetradecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUMLXGYDBOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228358 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77733-28-9 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tetradecylphosphocholine (TDPC): A Technical Guide to its Critical Micelle Concentration in Saline Buffer

For Researchers, Scientists, and Drug Development Professionals

Understanding the Critical Micelle Concentration of TDPC

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defining the concentration at which individual molecules (monomers) begin to aggregate into micelles.[4][5] This transition dramatically alters the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[6][7][8]

Several factors significantly influence the CMC of a phosphocholine (B91661) derivative like TDPC:

-

Alkyl Chain Length: There is a logarithmic decrease in the CMC as the length of the hydrophobic alkyl chain increases.[9] Longer chains favor micelle formation at lower concentrations.

-

Headgroup: The nature of the hydrophilic headgroup affects its interaction with water and other headgroups, thereby influencing the CMC.[9]

-

Presence of Electrolytes: The addition of salts, such as those in a saline buffer, typically decreases the CMC of ionic and zwitterionic surfactants.[9][10] The ions in the solution can shield the electrostatic repulsion between the charged headgroups, facilitating their aggregation into micelles at lower concentrations.[9][11]

-

Temperature: Temperature can have a complex effect on the CMC. For many nonionic surfactants, an increase in temperature leads to a decrease in the CMC.[9] Micelles only form above a certain temperature known as the critical micelle temperature or Krafft temperature.[4]

-

Measurement Method: The determined CMC value can vary slightly depending on the experimental technique used, as each method is sensitive to different physicochemical changes that occur upon micellization.[4]

Quantitative Data: CMC of Structurally Related Lysophospholipids

To provide a reasonable estimation for the CMC of tetradecylphosphocholine, the following table summarizes the experimentally determined CMC values for lysophospholipids with varying acyl chain lengths. The data for 1-tetradecanoyl-sn-glycero-3-phosphocholine serves as a close structural analog to TDPC.

| Compound | Acyl Chain Length | CMC (mM) | Solvent | Reference |

| 1-Decanoyl-sn-glycero-3-phosphocholine | C10 | 7.0 | Water | [12] |

| 1-Dodecanoyl-sn-glycero-3-phosphocholine | C12 | 0.70 | Water | [12] |

| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | C14 | 0.070 | Water | [12] |

| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | C16 | 0.007 | Water | [12] |

| Dodecylphosphocholine | C12 | 1.1 | Water | [12] |

| Hexadecylphosphocholine (Miltefosine) | C16 | 0.050 | Buffered Water | [13] |

Note: The presence of saline would be expected to lower these CMC values.

Experimental Protocols for CMC Determination

Several well-established methods are used to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant and the available instrumentation.[7]

Surface Tension Measurement

This is a classic and widely used method for determining the CMC.[6][8]

Methodology:

-

Solution Preparation: A series of solutions with varying concentrations of the surfactant (e.g., TDPC) in the desired saline buffer are prepared.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration.[6] Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant as the additional surfactant molecules form micelles rather than accumulating at the air-water interface.[4] The CMC is determined from the inflection point of this plot, typically by the intersection of the two linear portions of the curve.[4]

Fluorescence Spectroscopy

This sensitive method utilizes a fluorescent probe that partitions differently between the aqueous and micellar environments.[14] Pyrene (B120774) is a commonly used probe.[6]

Methodology:

-

Probe Incorporation: A small, constant amount of a fluorescent probe (e.g., pyrene) is added to a series of surfactant solutions of varying concentrations in the saline buffer.

-

Fluorescence Measurement: The fluorescence emission spectrum of the probe is recorded for each solution. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of its microenvironment.

-

Data Analysis: The I1/I3 ratio is plotted against the surfactant concentration. In the polar aqueous environment below the CMC, the I1/I3 ratio is high. As micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles, causing a significant decrease in the I1/I3 ratio. The CMC is determined from the inflection point of this plot.[6]

Conductivity Measurement

This method is suitable for ionic or zwitterionic surfactants.[8]

Methodology:

-

Solution Preparation: A series of surfactant solutions in the saline buffer are prepared.

-

Conductivity Measurement: The electrical conductivity of each solution is measured using a conductivity meter.

-

Data Analysis: The conductivity is plotted against the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of charged monomers. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counter-ions.[8] The CMC is identified as the concentration at the break in the slope of the plot.

Visualizations

Caption: A generalized workflow for determining the critical micelle concentration.

References

- 1. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. phospholipid-research-center.com [phospholipid-research-center.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. justagriculture.in [justagriculture.in]

- 9. pharmacy180.com [pharmacy180.com]

- 10. researchgate.net [researchgate.net]

- 11. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 12. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Miltefosine and BODIPY-labeled alkylphosphocholine with leishmanicidal activity: Aggregation properties and interaction with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physical Properties of Tetradecylphosphocholine (Fos-Choline-14) for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphocholine (TDPC), also known by its commercial name Fos-Choline-14, is a zwitterionic detergent widely employed in the field of membrane protein structural biology.[1][2] Its amphipathic nature, consisting of a 14-carbon alkyl chain and a polar phosphocholine (B91661) headgroup, makes it highly effective for solubilizing, stabilizing, and purifying integral membrane proteins (IMPs) from their native lipid bilayer environments.[2][3] For Nuclear Magnetic Resonance (NMR) spectroscopy, TDPC is particularly valuable because it forms relatively small, uniform micelles that can encapsulate membrane proteins, rendering them amenable to high-resolution solution-state NMR studies.[2] This guide provides an in-depth overview of the core physical properties of TDPC, along with experimental protocols relevant to its application in NMR-based structural analysis.

Core Physical and Chemical Properties

The utility of Tetradecylphosphocholine in NMR spectroscopy is directly linked to its well-defined physicochemical characteristics. These properties determine its behavior in aqueous solutions and its interaction with membrane proteins. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₂NO₄P | [1] |

| Formula Weight | 379.5 g/mol | [1] |

| Purity | ≥95% - ≥99% | [1][4] |

| Appearance | Crystalline solid | [1] |

| Critical Micelle Concentration (CMC) | ~0.12 mM (0.0046%) in H₂O | [1] |

| Aggregation Number | ~108 | |

| Micelle Size | ~47 kDa |

Solubility

The solubility of TDPC in various solvents is a critical parameter for sample preparation. The detergent exhibits good solubility in both aqueous buffers and several organic solvents, facilitating its use in a wide range of experimental conditions.

| Solvent | Solubility |

| PBS (pH 7.2) | 25 mg/mL |

| DMF | 15 mg/mL |

| DMSO | 15 mg/mL |

| Ethanol | 15 mg/mL |

| Water (0-5°C) | ≥20% |

Micelle Formation and Critical Micelle Concentration (CMC)

The defining characteristic of any detergent is its ability to self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[5] Below the CMC, TDPC exists primarily as monomers in solution. As the concentration increases to and surpasses the CMC, monomers aggregate to form spherical micelles, with their hydrophobic tails sequestered from the aqueous environment and their polar headgroups exposed. This process is fundamental to the solubilization of membrane proteins, as the hydrophobic core of the micelle mimics the lipid bilayer, stabilizing the protein's transmembrane domains.

TDPC monomers self-assemble into micelles above the CMC.

Application in Membrane Protein NMR

Alkyl phosphocholine detergents, particularly TDPC and its shorter-chain analog Dodecylphosphocholine (DPC), are among the most widely used surfactants for solution-NMR studies of membrane proteins.[2] The primary advantage is the formation of small, relatively fast-tumbling protein-detergent complexes. The size of the TDPC micelle (~47 kDa) is generally suitable for encapsulating small to medium-sized membrane proteins without creating a complex so large that it would lead to prohibitively broad spectral lines in solution NMR.[6] Studies have shown that the Fos-Choline series of detergents, including TDPC, are highly effective at refolding and reconstituting β-barrel membrane proteins like OmpX, yielding high-quality 2D [¹⁵N,¹H]-TROSY correlation NMR spectra indicative of a properly folded and homogeneous protein sample.[7][8]

Experimental Protocols

Detailed and reproducible protocols are essential for successfully preparing membrane protein samples for NMR analysis using TDPC.

General Protocol for Membrane Protein Solubilization and Reconstitution

This workflow outlines the key steps for transferring a purified integral membrane protein into TDPC micelles for NMR studies. The process typically involves an initial solubilization from the membrane using a harsher detergent, followed by purification and exchange into TDPC.

Workflow for IMP reconstitution into TDPC micelles for NMR.

Methodology:

-

Membrane Preparation: Isolate cell membranes containing the overexpressed protein of interest via cell lysis followed by ultracentrifugation.

-

Solubilization: Resuspend the membrane pellet in a buffer containing a robust solubilizing detergent (e.g., DDM) at a concentration well above its CMC (typically 1-2%). Incubate with gentle mixing for 1-2 hours at 4°C.

-

Clarification: Remove non-solubilized membrane fragments and aggregated protein by ultracentrifugation at >100,000 x g for 45-60 minutes. The supernatant contains the solubilized protein.

-

Purification and Detergent Exchange: Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for a His-tagged protein). Wash the column extensively with a buffer containing TDPC at a concentration above its CMC (e.g., 0.5-1%) to exchange the initial detergent for TDPC.

-

Elution and Concentration: Elute the protein from the column in the TDPC-containing buffer. Concentrate the sample using a centrifugal filter device with an appropriate molecular weight cut-off, simultaneously exchanging it into the final NMR buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, 10% D₂O, pH 6.8) containing TDPC.[7]

Detergent Screening

For any new membrane protein, it is crucial to screen a panel of detergents to identify the optimal conditions for stability and structure. TDPC is a key candidate in such screens.[9]

Methodology:

-

Initial Solubilization: Purify the target protein in a well-behaved, "safe" detergent like DDM.

-

Parallel Exchange: Bind the purified protein to a small amount of affinity resin and aliquot it into a 96-well filter plate.

-

Screening: Wash each well with a different detergent solution from a screening panel, including TDPC at a concentration of ~5-10 times its CMC.

-

Elution & Analysis: Elute the protein and assess its monodispersity and stability using methods like fluorescence-detection size-exclusion chromatography (FSEC) or differential scanning fluorimetry.[9][10] The goal is to find the detergent that results in a single, symmetrical peak by SEC, indicating a stable, non-aggregated protein.

NMR Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.

Methodology:

-

Final Concentration: Concentrate the protein-TDPC complex to the desired level for NMR (typically 0.1 - 1.0 mM).

-

Solvent: The final buffer must contain 90-100% D₂O for the deuterium (B1214612) lock signal required by the spectrometer.[11] A small amount of a chemical shift standard (e.g., DSS or TMSP) may be added.

-

Filtration: To ensure magnetic field homogeneity, the final sample must be free of any suspended particles.[12] Filter the sample through a 0.22 µm spin filter or by passing it through a Pasteur pipette plugged with glass wool directly into a clean, high-quality NMR tube.[11][13]

-

Volume: Use a sufficient sample volume to cover the height of the NMR probe's receiver coils, typically 550-700 µL for a standard 5 mm tube.[12][14]

Phase Transition Behavior

The concept of a main phase transition temperature (Tm), which describes the change from an ordered gel phase to a disordered liquid-crystalline phase, is a key characteristic of bilayer-forming lipids like diacyl-phosphatidylcholines (e.g., DMPC, DPPC).[15][16] Single-chain detergents such as Tetradecylphosphocholine do not form lamellar bilayers in aqueous solution; instead, they form micelles.[5] Consequently, a sharp, cooperative gel-to-liquid phase transition is not a defining physical property of TDPC in the context of its use as a solubilizing agent. The fluidity of the alkyl chains within the micelle is an inherent property that allows it to act as a membrane mimetic.

Conclusion

Tetradecylphosphocholine is a powerful and versatile zwitterionic detergent with well-characterized physical properties that make it highly suitable for the structural analysis of integral membrane proteins by NMR spectroscopy. Its ability to form small, stable micelles provides a native-like environment that preserves protein structure while being compatible with the requirements of high-resolution solution NMR. By understanding its core properties, such as CMC and solubility, and by employing rigorous experimental protocols for reconstitution and sample preparation, researchers can effectively leverage TDPC to unlock the structures and functions of this challenging but vital class of proteins.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A high-throughput differential filtration assay to screen and select detergents for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. as.nyu.edu [as.nyu.edu]

- 15. bio21.bas.bg [bio21.bas.bg]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Micellar Properties of Tetradecylphosphocholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the micellar characteristics of Tetradecylphosphocholine (TPC), also known as 1-tetradecanoyl-sn-glycero-3-phosphocholine or myristoyl lysophosphatidylcholine. TPC is a zwitterionic surfactant that has garnered significant interest in biomedical research and drug delivery due to its biocompatibility and ability to form well-defined micelles, which can encapsulate hydrophobic therapeutic agents. This document details the available data on the micelle size and aggregation number of TPC and its analogs, outlines the key experimental protocols for their determination, and presents a logical workflow for micelle characterization.

Quantitative Data on Micellar Properties

The precise micelle size and aggregation number of Tetradecylphosphocholine can vary depending on experimental conditions such as concentration, temperature, and the ionic strength of the solution. While direct, primary experimental data for TPC is limited in the readily available literature, molecular dynamics simulations and data from homologous lysophosphatidylcholines provide valuable insights.

Table 1: Aggregation Number of Tetradecylphosphocholine Micelles

| Aggregation Number (N_agg) | Method | Source |

| 90 or 108 | Not Specified | Secondary source citing unpublished or difficult-to-locate primary data. |

Note: The aggregation numbers of 90 and 108 for Tetradecylphosphocholine are cited in a molecular dynamics study, which references other works. Extensive efforts to locate the primary source data for these specific values were unsuccessful. These values should be considered as reported estimates.

For comparison, experimentally determined values for Dodecylphosphocholine (C12PC), a shorter-chain analog, are well-documented and can provide a reasonable approximation for the behavior of TPC.

Table 2: Micelle Size and Aggregation Number of Dodecylphosphocholine (C12PC) Micelles

| Parameter | Value | Method | Concentration | Reference |

| Aggregation Number (N_agg) | 57 ± 5 | Small-Angle Neutron Scattering (SANS) | 10 mM | [1] |

| Core Radius | 16.9 ± 0.5 Å | Small-Angle Neutron Scattering (SANS) | 10 mM | [1] |

| Shell Thickness | 10.2 ± 2.0 Å | Small-Angle Neutron Scattering (SANS) | 10 mM | [1] |

| Total Radius | 27.1 ± 2.0 Å | Small-Angle Neutron Scattering (SANS) | 10 mM | [1] |

| Hydrodynamic Diameter | Broadly consistent with SANS data | Dynamic Light Scattering (DLS) | Not Specified | [1] |

Experimental Protocols for Micelle Characterization

The determination of micelle size and aggregation number relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for the most common approaches.

Dynamic Light Scattering (DLS) for Micelle Size Determination

Dynamic Light Scattering is a non-invasive technique ideal for determining the hydrodynamic size of micelles in solution.

Methodology:

-

Sample Preparation: Prepare a series of Tetradecylphosphocholine solutions in a suitable buffer (e.g., phosphate-buffered saline, PBS) at concentrations above its critical micelle concentration (CMC), which is approximately 0.12 mM.[2] Filter the solutions through a 0.22 µm syringe filter to remove any dust or large aggregates.

-

Instrument Setup: Use a DLS instrument equipped with a laser light source. Set the scattering angle (commonly 90° or 173° for backscatter detection). Equilibrate the sample cell at the desired temperature.

-

Data Acquisition: The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the micelles. These fluctuations are analyzed using a correlator to generate an autocorrelation function.

-

Data Analysis: The autocorrelation function is then used to calculate the translational diffusion coefficient (D) of the micelles. The hydrodynamic radius (R_h) is subsequently determined using the Stokes-Einstein equation:

R_h = k_B * T / (6 * π * η * D)

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The diameter is simply 2 * R_h.

Small-Angle Neutron Scattering (SANS) for Micelle Structure and Aggregation Number

SANS is a powerful technique that provides detailed information about the size, shape, and internal structure of micelles.

Methodology:

-

Contrast Variation: To enhance the scattering contrast between the micelles and the solvent, experiments are typically performed in deuterium (B1214612) oxide (D₂O). Selective deuteration of the alkyl chains or the headgroups of the surfactant can provide further structural details.

-

Sample Preparation: Prepare solutions of Tetradecylphosphocholine in D₂O at various concentrations above the CMC.

-

SANS Measurement: The sample is placed in a quartz cell and exposed to a monochromatic neutron beam. The scattered neutrons are detected by a 2D detector at a range of scattering angles. The scattering intensity, I(q), is measured as a function of the scattering vector, q, where q = (4π/λ)sin(θ/2), with λ being the neutron wavelength and θ the scattering angle.

-

Data Analysis: The scattering data is analyzed by fitting it to a mathematical model that describes the shape and structure of the micelles. A common model for spherical micelles is the core-shell model, which can provide dimensions for the hydrophobic core and the hydrated hydrophilic shell. The aggregation number (N_agg) can be calculated from the forward scattering intensity (I(0)), the scattering length densities of the components, and the molecular volume of the surfactant.

Fluorescence Quenching for Aggregation Number Determination

Fluorescence quenching is a widely used method to determine the aggregation number of micelles.[3] It relies on the quenching of a fluorescent probe by a quencher molecule that are both partitioned within the micelles.

Methodology:

-

Reagent Selection:

-

Fluorophore (Probe): A hydrophobic fluorescent molecule that preferentially partitions into the micelle core (e.g., pyrene).

-

Quencher: A molecule that can quench the fluorescence of the probe and also partitions into the micelle (e.g., cetylpyridinium (B1207926) chloride or a hydrophobic nitroxide spin label).

-

-

Sample Preparation:

-

Prepare a stock solution of the fluorophore in a volatile organic solvent.

-

Prepare a series of aqueous solutions of Tetradecylphosphocholine at a concentration significantly above its CMC.

-

Add a small aliquot of the fluorophore stock solution to each surfactant solution and allow the solvent to evaporate, ensuring the probe is incorporated into the micelles.

-

Prepare a stock solution of the quencher.

-

-

Fluorescence Measurements:

-

Measure the steady-state fluorescence intensity of the probe in the micellar solutions in the absence of the quencher (I₀).

-

Titrate the micellar solutions with increasing concentrations of the quencher and measure the fluorescence intensity (I) at each quencher concentration.

-

-

Data Analysis: The aggregation number (N_agg) can be determined using the following equation, which is derived from Poisson statistics of the quencher distribution among the micelles:

ln(I₀ / I) = [Quencher] / ([Surfactant] - CMC) * N_agg

A plot of ln(I₀ / I) versus the quencher concentration should yield a straight line, and the aggregation number can be calculated from the slope.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of Tetradecylphosphocholine micelles.

This guide provides a foundational understanding of the micellar properties of Tetradecylphosphocholine and the experimental approaches for their characterization. For researchers and drug development professionals, a thorough understanding of these properties is crucial for the rational design of effective drug delivery systems. It is recommended to perform these characterizations under the specific conditions relevant to the intended application.

References

- 1. Assessing the Interaction between Dodecylphosphocholine and Dodecylmaltoside Mixed Micelles as Drug Carriers with Lipid Membrane: A Coarse-Grained Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csbweb.csb.pitt.edu [csbweb.csb.pitt.edu]

- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

The Zwitterionic Character of Tetradecylphosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecylphosphocholine (TPC), a synthetic alkylphosphocholine, possesses a unique zwitterionic nature that dictates its physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the core principles governing TPC's zwitterionic behavior, its interaction with cellular membranes, and its influence on critical signaling pathways. Detailed experimental methodologies for characterizing TPC are presented, alongside quantitative data and visual representations of its molecular interactions and mechanisms of action. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of this class of molecules.

Introduction

Tetradecylphosphocholine (TPC) is a member of the alkylphosphocholine family, a class of synthetic analogs of lysophosphatidylcholine (B164491) that lack a glycerol (B35011) backbone. These molecules are characterized by a long alkyl chain, which imparts hydrophobicity, and a polar phosphocholine (B91661) headgroup. The defining feature of the phosphocholine headgroup is its zwitterionic nature at physiological pH, arising from a positively charged quaternary ammonium (B1175870) group and a negatively charged phosphate (B84403) group. This dual charge characteristic is fundamental to TPC's function as a surfactant and its complex interactions with biological systems.

While much of the existing literature focuses on its longer-chain analog, hexadecylphosphocholine (miltefosine), the principles of zwitterionic chemistry and membrane interaction are largely translatable to TPC. This guide will focus on the core zwitterionic properties of TPC, drawing on data from both TPC and its close analogs where necessary, with clear distinctions made.

Physicochemical Properties of Tetradecylphosphocholine

The zwitterionic and amphiphilic structure of TPC governs its behavior in both aqueous and lipid environments. These properties are critical for its biological activity, including its ability to integrate into and disrupt cell membranes.

Zwitterionic Structure and Charge Distribution

At the molecular level, TPC features a permanently cationic quaternary ammonium group and a phosphate group that is anionic at physiological pH. The pKa of the phosphate group in analogous phosphocholine headgroups is approximately 2.[1] This means that above a pH of 2, the phosphate group is deprotonated and carries a negative charge. Consequently, over a broad physiological pH range, TPC exists as a zwitterion with a net neutral charge but with distinct positive and negative charge centers.

Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For a simple zwitterion with one acidic and one basic group, the pI is the average of the two pKa values. However, for TPC, the quaternary amine is permanently positive and does not have a pKa in the typical sense. The pI is therefore dominated by the pKa of the phosphate group. At a pH below the pKa of the phosphate group (i.e., <2), the phosphate group would be protonated and neutral, leaving the molecule with a net positive charge. As the pH rises above this pKa, the phosphate group deprotonates, and the molecule becomes a zwitterion with a net charge of zero. Thus, the isoelectric point of TPC is in the acidic range, close to its pKa.

Solubility and Micellization

TPC's amphiphilic nature makes it soluble in both aqueous and organic solvents.[2] In aqueous solutions, TPC monomers can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, which sequesters the tetradecyl chains away from water in the micellar core, while the polar phosphocholine headgroups remain exposed to the aqueous environment.

The zwitterionic nature of the headgroup influences micelle formation. While there is no net charge, the distinct positive and negative charges can lead to electrostatic interactions between headgroups, affecting the packing of the surfactant molecules in the micelle.

Quantitative Physicochemical Data

The following tables summarize key quantitative data for TPC and its close analog, miltefosine (B1683995) (hexadecylphosphocholine), to provide a comparative overview.

Table 1: Physicochemical Properties of Tetradecylphosphocholine (TPC) and Analogs

| Property | Tetradecylphosphocholine (TPC) | Hexadecylphosphocholine (Miltefosine) | Reference(s) |

| Molecular Formula | C₁₉H₄₂NO₄P | C₂₁H₄₆NO₄P | [2][3] |

| Molecular Weight | 379.5 g/mol | 407.57 g/mol | [2][3] |

| Alkyl Chain Length | 14 carbons | 16 carbons | N/A |

| Critical Micelle Conc. (CMC) | ~0.12 mM | Not specified in provided results | [4] |

| pKa (Phosphate Group) | Not specified, expected to be ~2 | ~2 | [1] |

Table 2: Solubility Data

| Solvent | Tetradecylphosphocholine (TPC) Solubility | Hexadecylphosphocholine (Miltefosine) Solubility | Reference(s) |

| PBS (pH 7.2) | 25 mg/mL | ≥2.5 mg/mL | [3][4] |

| DMF | 15 mg/mL | Not specified | [4] |

| DMSO | 15 mg/mL | 0.8 mg/mL | [3][4] |

| Ethanol | 15 mg/mL | 1.25 mg/mL | [3][4] |

Interaction with Cellular Membranes and Signaling Pathways

The zwitterionic and amphiphilic properties of TPC are central to its biological effects, which are primarily mediated through its interaction with cell membranes and subsequent disruption of signaling pathways.

Membrane Insertion and Disruption

TPC's structure is analogous to that of membrane phospholipids (B1166683), allowing it to readily insert into the lipid bilayer. This insertion disrupts the normal architecture of the cell membrane, altering its fluidity and permeability. The zwitterionic headgroup of TPC can interact with the polar headgroups of membrane phospholipids and cholesterol, while the hydrophobic tail intercalates into the nonpolar core of the membrane. Studies on related alkylphosphocholines suggest a strong affinity for cholesterol-rich domains within the membrane.

Inhibition of Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Many PKC isoforms are activated by diacylglycerol (DAG) and phospholipids like phosphatidylserine (B164497). By inserting into the cell membrane, TPC and its analogs can interfere with the function of membrane-bound enzymes, including PKC. Hexadecylphosphocholine has been shown to inhibit PKC competitively with respect to phosphatidylserine, thereby disrupting downstream signaling cascades that are often implicated in cell survival and proliferation.

Caption: TPC inhibits the Protein Kinase C signaling pathway.

Induction of Apoptosis

A primary mechanism of action for miltefosine, and by extension TPC, against cancer cells and pathogens like Leishmania is the induction of apoptosis, or programmed cell death. This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the externalization of phosphatidylserine on the outer leaflet of the plasma membrane.

Miltefosine has been shown to trigger these apoptotic hallmarks in a dose- and time-dependent manner. The process appears to involve the activation of cellular proteases, as caspase inhibitors can interfere with DNA fragmentation. The disruption of mitochondrial function, including the inhibition of cytochrome c oxidase, is also a key event in miltefosine-induced apoptosis.

Caption: TPC induces apoptosis through multiple cellular mechanisms.

Experimental Protocols for Characterization

A thorough understanding of TPC's zwitterionic nature and its interactions with membranes requires a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-invasive technique for probing the structure and interactions of lipids at a molecular level.

Objective: To characterize the vibrational modes of TPC's functional groups and to study its interaction with model lipid membranes.

Methodology:

-

Sample Preparation:

-

For pure TPC analysis, a thin film can be prepared by dissolving TPC in a volatile organic solvent (e.g., chloroform/methanol), depositing it onto an infrared-transparent window (e.g., CaF₂ or ZnSe), and evaporating the solvent under a stream of nitrogen.

-

For interaction studies, TPC is co-dissolved with model lipids (e.g., DPPC, POPC, cholesterol) in a suitable solvent. The mixture is then deposited as a film.

-

The film is hydrated by exposing it to a controlled humidity environment or by adding a small amount of D₂O or H₂O.

-

-

Data Acquisition:

-

Spectra are recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 64 or 128) are co-added to achieve an adequate signal-to-noise ratio.

-

A background spectrum of the clean, empty crystal (for ATR-FTIR) or the transparent window is recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

Key vibrational bands to analyze include:

-

Phosphate group: Asymmetric (νₐs(PO₂⁻)) and symmetric (νₛ(PO₂⁻)) stretching vibrations around 1250 cm⁻¹ and 1080 cm⁻¹, respectively. Shifts in these bands indicate changes in hydration and hydrogen bonding of the headgroup.

-

Choline group: C-N stretching vibrations around 970 cm⁻¹.

-

Alkyl chain: CH₂ symmetric and asymmetric stretching vibrations around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. Changes in the position and width of these bands provide information on the conformational order (trans/gauche isomerization) of the acyl chains and thus membrane fluidity.

-

Ester carbonyl group (of model phospholipids): C=O stretching vibration around 1735 cm⁻¹. Shifts in this band indicate interactions at the glycerol backbone region of the membrane.

-

-

Caption: Workflow for FTIR spectroscopic analysis of TPC.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials, such as the gel-to-liquid crystalline phase transition of lipid bilayers.

Objective: To determine the effect of TPC on the thermotropic phase behavior of model lipid membranes.

Methodology:

-

Sample Preparation:

-

Multilamellar vesicles (MLVs) are prepared by dissolving TPC and a model lipid (e.g., DPPC) in a chloroform/methanol solution.

-

The solvent is evaporated under nitrogen to form a thin lipid film.

-

The film is hydrated with a buffer solution (e.g., PBS) at a temperature above the main phase transition temperature (Tₘ) of the lipid.

-

The sample is vortexed to form a suspension of MLVs.

-

-

Data Acquisition:

-

A small aliquot of the MLV suspension is hermetically sealed in a DSC pan. An identical pan containing only buffer is used as a reference.

-

The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the Tₘ of the lipid.

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram shows endothermic peaks corresponding to the pre-transition (Lβ' to Pβ') and the main transition (Pβ' to Lα) of the lipid bilayer.

-

The effect of TPC is evaluated by observing changes in the Tₘ and the enthalpy (ΔH) of the transition.

-

A broadening of the transition peak and a decrease in Tₘ and ΔH indicate that TPC destabilizes the gel phase and fluidizes the membrane.

-

Conclusion

The zwitterionic nature of tetradecylphosphocholine is the cornerstone of its physicochemical properties and biological activity. Its amphiphilic character, combined with a zwitterionic headgroup, facilitates its insertion into cell membranes, leading to the disruption of membrane integrity and the modulation of key signaling pathways such as Protein Kinase C and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the detailed investigation of TPC and related alkylphosphocholines. A thorough understanding of the interplay between TPC's zwitterionic properties and its cellular interactions is essential for the rational design and development of novel therapeutics based on this versatile molecular scaffold.

References

The Pivotal Role of Alkyl Chain Length in the Efficacy of Fos-Choline Detergents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fos-choline detergents, a class of zwitterionic surfactants, have become indispensable tools in the field of membrane protein research. Their unique architecture, featuring a phosphocholine (B91661) headgroup and a variable alkyl chain, allows for the effective solubilization and stabilization of integral membrane proteins, preserving their native structure and function. The length of the alkyl chain is a critical parameter that dictates the physicochemical properties of the detergent and, consequently, its efficacy in various applications, from initial protein extraction to downstream structural and functional studies. This guide provides a comprehensive overview of the influence of fos-choline alkyl chain length on detergent performance, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Influence of Alkyl Chain Length on Physicochemical Properties

The length of the hydrophobic alkyl chain is a primary determinant of the behavior of fos-choline detergents in aqueous solutions. It directly impacts key parameters such as the Critical Micelle Concentration (CMC), aggregation number, and the size of the micelles formed. These properties, in turn, affect the detergent's interaction with membrane proteins and its overall suitability for specific applications.

Key Physicochemical Properties of Fos-Choline Detergents

The following table summarizes the key physicochemical properties of fos-choline detergents with varying alkyl chain lengths. As the alkyl chain length increases, there is a clear trend of decreasing CMC and increasing aggregation number and micelle molecular weight. This is due to the enhanced hydrophobic interactions between longer alkyl chains, which promotes micelle formation at lower concentrations and results in the formation of larger aggregates.

| Detergent | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |

| Fos-Choline-8 | C8 | 295.4 | 114[1] | - | - |

| Fos-Choline-9 | C9 | 309.4 | 39.5[1] | - | - |

| Fos-Choline-10 | C10 | 323.4 | 11[1] | 58 | 20 |

| Fos-Choline-11 | C11 | 337.4 | 1.85[1] | - | - |

| Fos-Choline-12 | C12 | 351.5 | 1.1 - 1.5[1] | 80 | 28 |

| Fos-Choline-13 | C13 | 365.5 | 0.35 | 95 | 35 |

| Fos-Choline-14 | C14 | 379.5 | 0.12[2] | 108[2] | 47[2] |

| Fos-Choline-15 | C15 | 393.5 | 0.03 | 130 | 51 |

| Fos-Choline-16 | C16 | 407.6 | 0.013[3][4][5][6] | 178[4][5] | 73[3] |

Impact of Alkyl Chain Length on Detergent Efficacy

The choice of alkyl chain length is a critical consideration for the successful solubilization and stabilization of a target membrane protein.

-

Solubilization Efficiency: Generally, detergents with longer alkyl chains are more effective at solubilizing membrane proteins. This is attributed to their lower CMCs and the formation of larger, more lipid-like micelles that can better accommodate the hydrophobic transmembrane domains of the protein. For instance, fos-cholines with C12 to C14 alkyl chains have been shown to be particularly effective for the solubilization of various membrane proteins.

-

Protein Stability: While longer chain fos-cholines are efficient solubilizing agents, they can sometimes have a destabilizing or denaturing effect on certain membrane proteins, particularly α-helical proteins.[3] This may be due to the creation of a micellar environment that is too dissimilar from the native lipid bilayer, leading to the loss of essential lipid-protein interactions and subsequent unfolding. In some cases, shorter chain fos-cholines, while potentially less efficient at initial extraction, may provide a more stabilizing environment for the purified protein. A screening approach is often necessary to identify the optimal alkyl chain length that balances solubilization efficiency with the long-term stability of the target protein.

-

Suitability for Specific Applications:

-

NMR Spectroscopy: For solution NMR studies, smaller protein-detergent complexes are desirable to achieve faster tumbling rates and higher quality spectra. Therefore, shorter chain fos-cholines (e.g., C8) are often preferred for smaller membrane proteins or individual transmembrane domains.

-

Crystallography: The size and shape of the detergent micelle can influence the packing of protein-detergent complexes in a crystal lattice. While there is no universal rule, detergents that form smaller, more homogeneous micelles are often favored. However, the primary consideration is maintaining the structural integrity of the protein.

-

Functional Assays: It is crucial that the chosen detergent does not interfere with the biological activity of the protein. The optimal alkyl chain length for maintaining function may differ from that which provides the highest solubilization yield or stability.

-

Experimental Protocols

I. Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe

This protocol describes the determination of the CMC of a fos-choline detergent using the fluorescent probe 8-Anilinonaphthalene-1-sulfonic acid (ANS). The fluorescence of ANS is significantly enhanced when it partitions into the hydrophobic core of micelles.

Materials:

-

Fos-choline detergent of interest

-

8-Anilinonaphthalene-1-sulfonic acid (ANS) stock solution (e.g., 1 mM in ethanol)

-

Appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

Fluorometer

-

96-well black microplate (for plate reader-based measurements) or quartz cuvettes

Procedure:

-

Prepare a serial dilution of the fos-choline detergent in the desired buffer. The concentration range should span the expected CMC of the detergent.

-

Prepare the ANS working solution by diluting the ANS stock solution in the same buffer to a final concentration of 10-20 µM.

-

Mix the detergent dilutions with the ANS working solution. For a 96-well plate format, mix equal volumes of the detergent dilution and the ANS working solution in each well. Include a control well with only the ANS working solution (no detergent).

-

Incubate the plate or cuvettes at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to ~350-380 nm and the emission wavelength to ~450-480 nm.

-

Plot the fluorescence intensity as a function of the detergent concentration. The plot will typically show two linear regions. The intersection of these two lines corresponds to the CMC of the detergent.

II. General Protocol for Membrane Protein Solubilization and Detergent Screening

This protocol outlines a general workflow for the solubilization of a target membrane protein and for screening different fos-choline detergents to identify the optimal conditions.

Materials:

-

Cell paste or membrane preparation containing the target protein

-

A panel of fos-choline detergents with varying alkyl chain lengths (e.g., C8, C10, C12, C14, C16)

-

Lysis/Solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, protease inhibitors)

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Method for quantifying protein concentration (e.g., BCA assay)

Procedure:

Part A: Solubilization

-

Resuspend the cell paste or membrane preparation in ice-cold lysis buffer.

-

Lyse the cells using an appropriate method (e.g., sonication, French press, or high-pressure homogenization).

-

Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the membrane pellet in a small volume of solubilization buffer.

-

Determine the total protein concentration of the membrane suspension.

-

Aliquot the membrane suspension into separate tubes for each detergent to be tested.

-

Add the fos-choline detergent to each tube to a final concentration typically 2-5 times the CMC and a detergent-to-protein ratio of 2-10 (w/w).

-

Incubate with gentle agitation for 1-4 hours at 4°C.

-

Pellet the unsolubilized material by ultracentrifugation (100,000 x g for 1 hour at 4°C).

-

Collect the supernatant , which contains the solubilized membrane proteins.

Part B: Analysis and Screening

-

Analyze the solubilized fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the solubilization efficiency of each detergent.

-

Quantify the amount of solubilized target protein for each condition.

-

Assess the stability of the solubilized protein in the different detergents. This can be done using various techniques, including:

-

Fluorescence Size-Exclusion Chromatography (FSEC): To assess the monodispersity of the protein-detergent complex.

-

Thermal Shift Assay (e.g., using nanoDSF or a fluorescent dye like CPM): To determine the melting temperature (Tm) of the protein in each detergent, which is an indicator of its thermal stability.

-

-

Evaluate the functionality of the solubilized protein using an appropriate activity assay, if available.

Conclusion

The alkyl chain length of fos-choline detergents is a critical parameter that profoundly influences their physicochemical properties and, consequently, their effectiveness in membrane protein research. A systematic approach to selecting the appropriate fos-choline, considering the specific requirements of the target protein and the intended downstream applications, is essential for success. By understanding the interplay between alkyl chain length, detergent properties, and protein behavior, researchers can harness the full potential of this versatile class of detergents to advance our understanding of membrane protein structure, function, and their roles in health and disease.

References

An In-Depth Technical Guide to Tetradecylphosphocholine for Solubilizing G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of tetradecylphosphocholine (TDPC), a zwitterionic detergent, for the solubilization of G-protein coupled receptors (GPCRs). GPCRs represent a large and diverse family of transmembrane proteins that are crucial targets for drug discovery. Their extraction from the native membrane environment is a critical step for structural and functional studies. This document details the properties of TDPC, provides experimental protocols, and presents data on its efficacy in solubilizing GPCRs, offering a valuable resource for researchers in the field.

Introduction to Tetradecylphosphocholine (TDPC)

Tetradecylphosphocholine, also known as Fos-choline-14, is a zwitterionic detergent that has proven effective in solubilizing and purifying membrane proteins, including challenging targets like GPCRs. Its structure, featuring a phosphocholine (B91661) head group and a C14 alkyl chain, provides a balance of properties that can maintain the structural integrity and functionality of the solubilized receptor.

Key Properties of Tetradecylphosphocholine:

| Property | Value | Reference |

| Chemical Formula | C₁₉H₄₂NO₄P | [1] |

| Molecular Weight | 379.5 g/mol | [1] |

| Critical Micelle Concentration (CMC) | ~0.12 mM | [1] |

| Detergent Class | Zwitterionic | [1] |

Advantages of TDPC for GPCR Solubilization

The selection of an appropriate detergent is paramount for the successful extraction and subsequent characterization of GPCRs. TDPC offers several advantages:

-

Zwitterionic Nature: The neutral charge of the headgroup at physiological pH minimizes protein denaturation that can be caused by ionic detergents.[2]

-

Low Critical Micelle Concentration (CMC): A low CMC means that a lower concentration of detergent is required to form micelles and solubilize the membrane, which can be beneficial for downstream applications and for maintaining protein stability.[1]

-

Proven Efficacy: TDPC has been successfully used to solubilize and purify various GPCRs, including olfactory and chemokine receptors.[1][3]

Experimental Protocols

The following sections provide detailed methodologies for the solubilization and purification of GPCRs using TDPC. These protocols are based on published studies and should be optimized for each specific GPCR.

General Workflow for GPCR Solubilization and Purification

The overall process involves cell lysis, membrane preparation, solubilization with TDPC, and subsequent purification of the receptor-detergent complex.

Detailed Protocol: Solubilization of Human Olfactory Receptor 17-4 (hOR17-4)

This protocol is adapted from the successful solubilization and purification of hOR17-4.[1][4][5]

Materials:

-

HEK293S cells expressing tagged hOR17-4

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 10 mM HEPES, 10 mM MgCl₂, 20 mM KCl, pH 7.4, with protease inhibitors)

-

Solubilization Buffer: PBS containing 2% (w/v) Tetradecylphosphocholine (TDPC)

-

Wash Buffer (for immunoaffinity chromatography): PBS with 0.1% (w/v) TDPC

-

Elution Buffer (for immunoaffinity chromatography): Wash Buffer containing a competitive peptide for the affinity tag.

-

SEC Buffer: PBS with 0.1% (w/v) TDPC

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest HEK293S cells expressing hOR17-4 and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a Dounce homogenizer or sonication.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

-

Membrane Preparation:

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in a minimal volume of PBS.

-

-

Solubilization:

-

Add Solubilization Buffer (PBS with 2% TDPC) to the membrane suspension.

-

Incubate for 4 hours at 4°C with gentle agitation.

-

Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

-

Carefully collect the supernatant containing the solubilized hOR17-4.

-

-

Immunoaffinity Chromatography:

-

Equilibrate an affinity resin (e.g., anti-FLAG or other tag-specific antibody-coupled beads) with Wash Buffer.

-

Incubate the solubilized receptor extract with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound receptor with Elution Buffer.

-

-

Size Exclusion Chromatography (SEC):

-

Concentrate the eluted protein using an appropriate centrifugal filter device.

-

Inject the concentrated sample onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer.

-

Collect fractions corresponding to the monomeric GPCR-TDPC complex.

-

Quantitative Data and Comparisons

A critical aspect of detergent selection is its efficiency in solubilizing the target protein compared to other commonly used detergents.

Solubilization Efficiency of TDPC for hOR17-4

In a study comparing various detergents for the solubilization of hOR17-4, TDPC (Fos-choline-14) demonstrated significantly higher efficiency compared to n-dodecyl-β-D-maltopyranoside (DDM), a widely used non-ionic detergent.[6]

| Detergent | Relative Solubilization Efficiency (Fold increase over DDM) |

| n-dodecyl-β-D-maltopyranoside (DDM) | 1.0 |

| Tetradecylphosphocholine (TDPC/Fos-choline-14) | ~4.5 |

Data is estimated from the bar graph presented in the cited patent.[6]

GPCR Signaling Pathways

Understanding the signaling pathways of the target GPCR is essential for designing functional assays. Below are simplified diagrams of signaling pathways for GPCRs that have been solubilized using zwitterionic detergents like TDPC.

Olfactory Receptor Signaling Pathway

Olfactory receptors, upon binding to an odorant molecule, activate a G-protein (Golf) cascade, leading to the opening of ion channels and neuronal signaling.

Chemokine Receptor (e.g., CCR5, CXCR4) Signaling Pathway

Chemokine receptors are involved in immune responses and cell migration. Their activation by chemokines triggers multiple downstream signaling cascades.

Functional Assays for Solubilized GPCRs

After solubilization and purification, it is crucial to verify that the GPCR retains its functional integrity. Various assays can be employed for this purpose.

-

Ligand Binding Assays: These assays are the gold standard for assessing the binding of agonists and antagonists to the solubilized receptor. Radioligand binding assays, using a radiolabeled ligand, are commonly used to determine the binding affinity (Kd) and the concentration of active receptors (Bmax).

-

G-protein Activation Assays: These assays measure the ability of the solubilized receptor to activate its cognate G-protein in the presence of an agonist. This can be assessed by measuring GTPγS binding to the Gα subunit.

-

Thermostability Assays: The stability of the solubilized receptor can be evaluated by measuring its melting temperature (Tm) in the presence and absence of ligands. An increase in Tm upon ligand binding indicates stabilization of the receptor.[7]

-

Reconstitution into Lipid Bilayers: For many functional studies, it is necessary to reconstitute the purified GPCR into a more native-like lipid environment, such as liposomes or nanodiscs. This allows for the investigation of receptor-G protein coupling and other downstream signaling events in a more physiologically relevant context.[6][8]

Conclusion

Tetradecylphosphocholine is a valuable detergent for the solubilization and purification of G-protein coupled receptors. Its zwitterionic nature and low CMC contribute to its effectiveness in extracting these challenging membrane proteins while preserving their structural and functional integrity. The successful solubilization of the human olfactory receptor 17-4 with high efficiency demonstrates the potential of TDPC for GPCR research. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to incorporate TDPC into their workflow for studying the structure and function of GPCRs, ultimately aiding in the development of novel therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reconstitution of membrane proteins: a GPCR as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. [PDF] RECONSTITUTION OF G-PROTEIN COUPLED RECEPTORS (GPCRS) INTO GIANT LIPOSOME ARRAY | Semantic Scholar [semanticscholar.org]

structural formula and chemical properties of Tetradecylphosphocholine

An In-depth Technical Guide to Tetradecylphosphocholine and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

Alkylphosphocholines are a class of synthetic phospholipid analogs characterized by a phosphocholine (B91661) head group and a single alkyl chain of varying length. These compounds exhibit a range of biological activities and are of significant interest in both biochemical research and clinical applications. This guide focuses on tetradecylphosphocholine (also known as Fos-choline 14), a zwitterionic surfactant frequently used in membrane protein research, and its longer-chain analog, hexadecylphosphocholine (miltefosine). Miltefosine (B1683995) is a clinically approved oral drug for the treatment of leishmaniasis and has been investigated for its anticancer properties.[1][2][3] This document provides a comprehensive overview of their chemical structures, properties, mechanisms of action, and relevant experimental protocols.

Structural Formula and Chemical Properties

Tetradecylphosphocholine and its clinically significant analog, miltefosine (hexadecylphosphocholine), are amphiphilic, zwitterionic molecules.[1][3] Their structures consist of a positively charged quaternary amine and a negatively charged phosphoryl group, attached to a long hydrophobic alkyl chain.[1] The primary structural difference is the length of this alkyl chain, which is 14 carbons for tetradecylphosphocholine and 16 carbons for miltefosine (though some sources may use the formula C21H46NO4P which corresponds to a hexadecyl chain).[1][3]

Structural Diagrams

Figure 1: Tetradecylphosphocholine

Figure 2: Miltefosine (Hexadecylphosphocholine)

Physicochemical Data

The quantitative properties of tetradecylphosphocholine and miltefosine are summarized below for easy comparison.

| Property | Tetradecylphosphocholine (Fos-choline 14) | Miltefosine (Hexadecylphosphocholine) |

| CAS Number | 77733-28-9[3][4][5] | 58066-85-6[6] |

| Molecular Formula | C₁₉H₄₂NO₄P[3][4][5] | C₂₁H₄₆NO₄P[1][6] |

| Molecular Weight | 379.5 g/mol [3][5] | 407.6 g/mol [6][7] |

| Appearance | White crystalline powder[8] | White to off-white hygroscopic powder[1] |

| Solubility | DMF: 15 mg/mlDMSO: 15 mg/mlEthanol: 15 mg/mlPBS (pH 7.2): 25 mg/ml[3] | Ethanol: >1.25 mg/mLDMSO: >0.8 mg/mLWater/PBS (pH 7.2): ≥2.5 mg/mL[1][6] |

| pKa | Not specified | ~2[1][2] |

| Critical Micelle Conc. (CMC) | ~0.12 mM[3][8] | Not specified |

Mechanisms of Action and Signaling Pathways (Miltefosine)

Miltefosine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by interacting with cell membranes and modulating critical intracellular signaling pathways.[9] Its activity is not based on direct interaction with DNA, but rather on its influence at the level of the cancer cell membrane.[10]

Disruption of Membrane Integrity and Lipid Metabolism

As a phospholipid analog, miltefosine integrates into cellular membranes, disrupting their normal structure and function.[11][12] This interference affects membrane fluidity and the function of membrane-bound proteins.[13] A key mechanism is the inhibition of phosphatidylcholine biosynthesis. In mammalian cells, miltefosine blocks the Kennedy CDP-Choline pathway by inhibiting the enzyme phosphocholine cytidylyltransferase.[6][14] This inhibition is significantly more potent in parasites like T. cruzi than in mammalian cells, contributing to its selective antiparasitic activity.[14]

Caption: Miltefosine inhibits phosphatidylcholine synthesis by preventing CCT translocation.

Modulation of Signal Transduction

Miltefosine significantly impacts intracellular signaling cascades that are crucial for cell proliferation, survival, and differentiation.[9] It has been shown to inhibit Protein Kinase C (PKC) and interfere with the PI3K/Akt pathway.[7][10]

-

Protein Kinase C (PKC) Inhibition : Miltefosine inhibits phosphatidylserine-activated PKC in vitro with a half-inhibitory concentration (IC50) of 62 µM.[6][15] This action antagonizes the effects of phorbol (B1677699) esters, which are known PKC activators, thereby inhibiting cell proliferation.[15]

-

PI3K/Akt Pathway Interference : Alkylphospholipids, including miltefosine, can modulate the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[9] This modulation can lead to a G2/M phase cell cycle arrest and ultimately trigger programmed cell death.[9]

Caption: Miltefosine inhibits key pro-survival signaling pathways like PI3K/Akt and Ras/Raf.

Induction of Apoptosis

A primary consequence of miltefosine's action on cancer and leishmania cells is the induction of apoptosis, or programmed cell death.[2][16][17] This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, nuclear condensation, DNA fragmentation, and the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[16][17][18] In Leishmania donovani, miltefosine-induced apoptosis involves DNA fragmentation into oligonucleosome-sized fragments, a classic feature of this cell death pathway.[17][18]

Caption: Miltefosine induces apoptosis through characteristic cellular changes.

Experimental Protocols: In Vitro Cytotoxicity Assessment

To evaluate the cytotoxic effects of alkylphosphocholines, a variety of in vitro assays can be employed. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

MTT Assay Protocol

This protocol outlines the key steps for determining the 50% inhibitory concentration (IC₅₀) of a compound like tetradecylphosphocholine or miltefosine against a chosen cell line.

-

Cell Seeding :

-

Culture cells to an appropriate density, ensuring they are in the logarithmic growth phase.

-

Trypsinize (for adherent cells) or collect cells and perform a cell count using a hemocytometer or automated cell counter.[20]

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19]

-

Incubate the plate overnight (or for a few hours for suspension cells) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[19][20]

-

-

Compound Treatment :

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, PBS).

-

Perform serial dilutions of the compound in culture medium to achieve a range of desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls (solvent at the same concentration used for the highest drug dose).[20][21]

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[22]

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[21]

-

Add 10-20 µL of the MTT solution to each well (including controls) and mix gently.

-

Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]

-

-

Formazan Solubilization and Absorbance Reading :

-

After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-15 minutes to ensure complete dissolution.[19]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Experimental Workflow Diagram

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Miltefosine | C21H46NO4P | CID 3599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. BioOrganics [bioorganics.biz]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. Alkylphospholipids are Signal Transduction Modulators with Potential for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Miltefosine | 58066-85-6 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of the membrane action of tetralin on the functional and structural properties of artificial and bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The phospholipid analogue, hexadecylphosphocholine, inhibits protein kinase C in vitro and antagonises phorbol ester-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tetradecylphosphocholine (TDPC): A Comprehensive Technical Guide for Structural Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Tetradecylphosphocholine (TDPC), also known as Fos-Choline®-14, is a zwitterionic detergent that has become an important tool in the field of structural biology. Its amphipathic nature, with a polar phosphocholine (B91661) headgroup and a 14-carbon alkyl tail, allows it to effectively mimic the lipid bilayer of cell membranes. This property makes it particularly valuable for the solubilization, stabilization, and structural determination of membrane proteins, which are critical targets for drug development. This guide provides an in-depth overview of TDPC's properties, applications, and experimental protocols relevant to structural biology.

Physicochemical Properties of Alkylphosphocholines

Alkylphosphocholines are widely used in solution-NMR studies of membrane proteins.[1] The choice of detergent is critical, as it must effectively extract the protein from the native membrane while preserving its native structure and function.[2][3] The properties of the detergent micelles, such as size and charge, play a significant role in the stability and behavior of the solubilized membrane protein.

Quantitative data for phosphocholine-based detergents are crucial for designing experiments. While specific data for TDPC can be limited in literature, the properties of its close homolog, Dodecylphosphocholine (DPC), are well-documented and provide a strong reference point.

| Property | Value (for Dodecylphosphocholine - DPC) | Conditions |

| Critical Micelle Concentration (CMC) | ~1.0 mM | In aqueous solution.[4] The CMC can decrease with increasing ionic strength.[4] |

| Aggregation Number | ~56 ± 5 | In aqueous solution.[4] This number can change when encapsulating a protein.[5] |

| Micelle Radius of Gyration | ~16.0 ± 1.0 Å | For a pure DPC micelle.[5] |

| Micelle Molecular Weight | ~25 kDa |

Note: The longer 14-carbon chain of TDPC is expected to result in a lower CMC and a larger aggregation number compared to the 12-carbon DPC.

Core Applications in Structural Biology

The primary application of TDPC in structural biology is to create a membrane-mimicking environment for membrane proteins after they have been extracted from their native lipid bilayer. This is essential for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The first step in studying a membrane protein is to extract it from the cell membrane.[6][7] Detergents like TDPC are used at concentrations above their CMC to disrupt the lipid bilayer and form mixed micelles containing the protein, lipids, and detergent.[2][8] This process brings the hydrophobic membrane protein into an aqueous solution, allowing for its purification using standard chromatography techniques.[7]

The general workflow for membrane protein solubilization and purification is a multi-step process.

Solution NMR is a powerful technique for determining the structure and dynamics of membrane proteins.[9][10] For these studies, the protein-detergent micelle must be small enough to tumble rapidly in solution. TDPC and other alkylphosphocholines are favored because they form relatively small micelles.[1][11]

Solid-state NMR, on the other hand, can be used to study membrane proteins in a more native-like lipid bilayer environment.[12][13] TDPC can be used in the formation of bicelles, which are disc-shaped lipid structures that can align in a magnetic field, making them suitable for solid-state NMR studies.

X-ray crystallography remains a primary method for determining high-resolution structures of proteins.[3][6] However, crystallizing membrane proteins is notoriously difficult. One successful approach is the use of lipidic bicelles, which can support the crystallization of membrane proteins in a more native-like lipid environment.[14] Bicelles are typically formed by mixing a long-chain phospholipid (like DMPC) with a short-chain phospholipid or detergent (like TDPC or DHPC).[15] The resulting disc-shaped aggregates can be used for crystallization trials.[14]

Detailed Experimental Protocols

The following protocols provide a general framework. Specific concentrations and conditions should be optimized for each target protein.

-

Membrane Preparation: Isolate cell membranes containing the overexpressed protein of interest by cell lysis followed by ultracentrifugation.

-

Solubilization Buffer Preparation: Prepare a buffer (e.g., Tris or HEPES) at a suitable pH, containing salt (e.g., 150 mM NaCl), protease inhibitors, and TDPC at a concentration 5-10 times its CMC.

-

Solubilization: Resuspend the isolated membranes in the solubilization buffer. The protein-to-detergent ratio is a critical parameter to optimize.

-

Incubation: Gently mix the suspension at 4°C for 1-2 hours to allow for efficient solubilization.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any insoluble material.

-

Purification: The supernatant, containing the solubilized protein-TDPC complexes, can now be used for downstream purification steps like affinity chromatography.

Bicelles are typically composed of a long-chain phospholipid, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), and a short-chain phospholipid or detergent, such as DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) or TDPC.[15] The molar ratio of the long-chain to short-chain lipid (the 'q' ratio) determines the size of the bicelles.[15][16]

-

Lipid Film Preparation: In a glass vial, co-dissolve the long-chain lipid (e.g., DMPC) and TDPC in chloroform (B151607) at the desired molar ratio (q-ratios typically range from 2.5 to 4.0).

-

Solvent Evaporation: Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the vial.

-

Drying: Place the vial under a high vacuum for several hours to remove any residual solvent.

-

Hydration: Add the appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.6) to the lipid film to achieve the desired final lipid concentration (e.g., 15% w/v).[17]

-

Bicelle Formation: Allow the mixture to hydrate (B1144303) for several hours at room temperature.[17] The process can be accelerated by gentle vortexing and temperature cycling (e.g., heating to 40°C for 10 minutes and cooling to 18°C, repeated twice).[17]

-